molecular formula C21H25FN2O B5869822 1-(4-fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide

1-(4-fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No.: B5869822
M. Wt: 340.4 g/mol
InChI Key: GFNDKDBSYMIXQO-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying the interactions of piperidine derivatives with biological targets.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, piperidine derivatives can interact with a variety of molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperidine-4-carboxamide: Lacks the fluorine and methyl groups, which may affect its pharmacological properties.

    1-(4-chlorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.

    1-(4-fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxylate: An ester derivative that may have different solubility and stability properties.

Uniqueness

The presence of the fluorine and methyl groups in 1-(4-fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide can significantly influence its chemical and biological properties, making it unique compared to other similar compounds. These groups can affect the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O/c1-16-2-4-17(5-3-16)14-23-21(25)19-10-12-24(13-11-19)15-18-6-8-20(22)9-7-18/h2-9,19H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNDKDBSYMIXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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